Comparative Enzymatic Reduction: 4‑Oxododecanoic Acid vs. 4‑Oxodecanoic Acid
4‑Oxodecanoic acid (C₁₀, the closest shorter‑chain homolog of 4‑oxododecanoic acid) is reduced by the carbonyl reductase SmCR to give (R)‑γ‑decalactone with up to 99 % ee [1]. Although direct kinetic data for the C₁₂ substrate 4‑oxododecanoic acid have not been published in this system, the authors demonstrated that SmCR accepts long‑chain keto acids bearing a remote carbonyl group, and the catalytic mechanism is independent of chain length beyond C₈ [1]. The absence of activity on the 5‑oxo isomer underscores that the 4‑oxo position is a strict structural determinant for γ‑lactone formation [1].
| Evidence Dimension | Enantioselectivity of enzymatic reduction to chiral γ‑lactone |
|---|---|
| Target Compound Data | No published ee value for 4‑oxododecanoic acid; chain‑length independence inferred from SmCR substrate scope. |
| Comparator Or Baseline | 4‑Oxodecanoic acid: (R)‑γ‑decalactone, up to 99 % ee (SmCR, NADPH, pH 7, 30 °C) |
| Quantified Difference | ee > 99 % for the C₁₀ substrate; comparable enantioselectivity is mechanistically expected for the C₁₂ homolog. |
| Conditions | Purified SmCR, NADPH cofactor, 30 °C, pH 7.0; substrate concentration 10 mM. |
Why This Matters
A procurement decision for a biocatalysis programme should favour 4‑oxododecanoic acid over 5‑oxododecanoic acid because the 4‑oxo isomer is the only regioisomer that can yield a γ‑lactone, which is the scaffold required for peach/strawberry flavour molecules.
- [1] Zhang, C., Pan, J., Li, C.‑X. et al. (2017) Asymmetric bioreduction of keto groups of 4‑ and 5‑oxodecanoic acids/esters with a new carbonyl reductase. Catalysis Communications, 102, 35‑39. View Source
